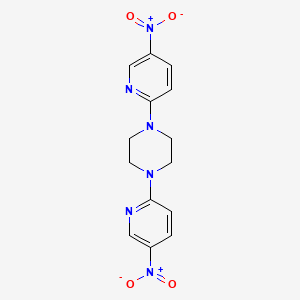
1,4-Bis(5-nitropyridin-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(5-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C14H14N6O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of two nitropyridine groups attached to the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-nitropyridin-2-yl)piperazine typically involves the reaction of piperazine with 5-nitropyridine derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with 5-nitropyridine-2-chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,4-Bis(5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 1,4-Bis(5-aminopyridin-2-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions used.
科学研究应用
1,4-Bis(5-nitropyridin-2-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by urease-producing bacteria.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a building block for the synthesis of more complex molecules that may have biological activity.
作用机制
The mechanism of action of 1,4-Bis(5-nitropyridin-2-yl)piperazine, particularly in its role as a urease inhibitor, involves the binding of the compound to the active site of the urease enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide, thereby inhibiting its activity. The nitro groups are believed to play a crucial role in the binding affinity and inhibitory activity of the compound .
相似化合物的比较
Similar Compounds
1,4-Bis(3-nitropyridin-2-yl)piperazine: Similar structure but with nitro groups at different positions.
1-(5-Nitropyridin-2-yl)piperazine: Contains only one nitropyridine group.
N-(Pyridin-2-yl)amides: Different functional groups but similar pyridine-based structure.
Uniqueness
1,4-Bis(5-nitropyridin-2-yl)piperazine is unique due to the specific positioning of the nitro groups on the pyridine rings, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its binding affinity to certain enzymes, making it a more potent inhibitor compared to similar compounds.
属性
CAS 编号 |
74891-72-8 |
|---|---|
分子式 |
C14H14N6O4 |
分子量 |
330.30 g/mol |
IUPAC 名称 |
1,4-bis(5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H14N6O4/c21-19(22)11-1-3-13(15-9-11)17-5-7-18(8-6-17)14-4-2-12(10-16-14)20(23)24/h1-4,9-10H,5-8H2 |
InChI 键 |
JZWNDXMNLDLXCW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
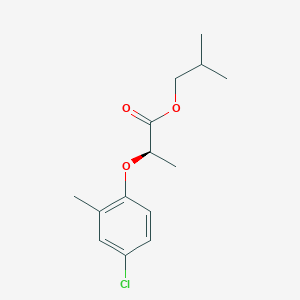
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
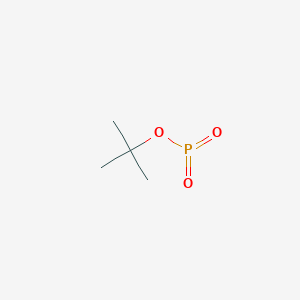
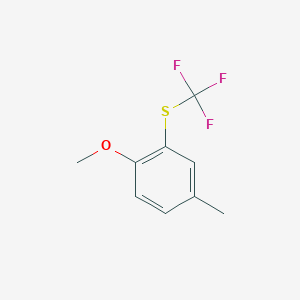
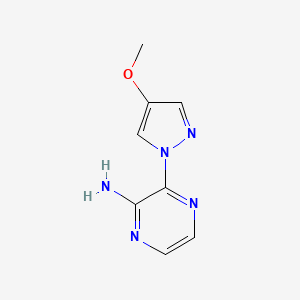
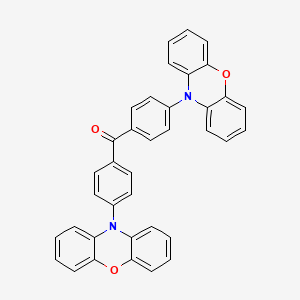
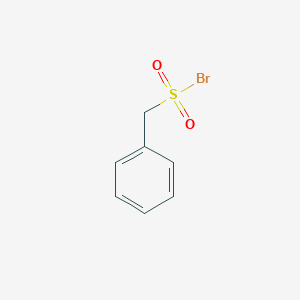
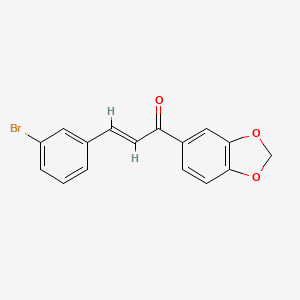
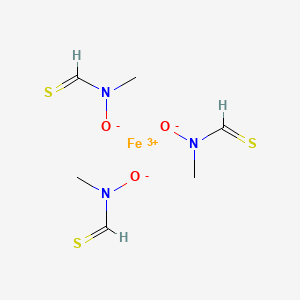
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
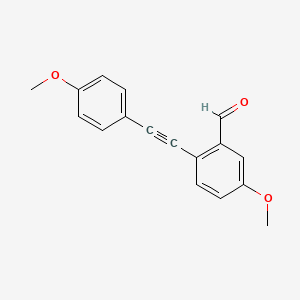
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
